molecular formula C15H18N4 B1340596 4-(4-Diethylaminophenylazo)pyridine CAS No. 89762-42-5

4-(4-Diethylaminophenylazo)pyridine

Cat. No.: B1340596
CAS No.: 89762-42-5
M. Wt: 254.33 g/mol
InChI Key: FLPXBJDOCHBJCT-UHFFFAOYSA-N
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Description

4-(4-Diethylaminophenylazo)pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound combines the properties of an azo dye with the chemical characteristics of a pyridine ring, making it a versatile molecule in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Diethylaminophenylazo)pyridine typically involves the diazotization of 4-diethylaminobenzenediazonium chloride followed by coupling with pyridine. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Diethylaminophenylazo)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Diethylaminophenylazo)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Diethylaminophenylazo)pyridine primarily involves its ability to undergo photoisomerization. The compound can switch between trans and cis forms upon exposure to light, which alters its molecular geometry and polarity. This property is exploited in various applications, such as in the design of photoresponsive materials and as a molecular switch in biochemical systems .

Comparison with Similar Compounds

    4-(4-Dimethylaminophenylazo)pyridine: Similar in structure but with a dimethylamino group instead of a diethylamino group.

    Azobenzene: Lacks the pyridine ring but shares the azo linkage.

    4-Aminopyridine: Contains a pyridine ring but lacks the azo group

Uniqueness: 4-(4-Diethylaminophenylazo)pyridine stands out due to its combined properties of an azo dye and a pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-3-19(4-2)15-7-5-13(6-8-15)17-18-14-9-11-16-12-10-14/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPXBJDOCHBJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562859
Record name N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89762-42-5
Record name N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Diethylaminophenylazo)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Aazo enable all-optical control of integrated photonics?

A1: Aazo exhibits reversible photoisomerization between its trans and cis forms upon exposure to specific wavelengths of light. [, , ] When integrated as a monolayer on SiO2 optical resonators, this conformational change induces a refractive index shift in the Aazo layer. [, , ] This shift alters the resonant wavelength of the cavity, enabling optical control. [, , ]

Q2: How does the surface density of Aazo impact its performance in optical devices?

A2: The magnitude of the resonant wavelength shift is directly proportional to the surface density of Aazo on the SiO2 resonator. [, ] Researchers can fine-tune the photo-response by adjusting the density of Aazo molecules, achieving a desired level of optical control. [, ] This control is achieved by incorporating methyl spacer molecules during the Aazo monolayer formation. [, ]

Q3: What is the significance of high quality factors in Aazo-modified optical resonators?

A3: The uniformity of the Aazo monolayer allows for the fabrication of high-quality optical resonators with quality factors exceeding 106 in the near-infrared range. [, ] High quality factors are crucial for achieving sharp resonance peaks and enhancing the sensitivity of optical devices. [] This characteristic is essential for applications requiring precise optical control and sensing.

Q4: How stable and reproducible is the performance of Aazo-based optical devices?

A4: Aazo-modified optical devices exhibit consistent switching behavior over multiple cycles. [, ] Furthermore, the devices maintain their functionality even after being stored in ambient air for extended periods, demonstrating the long-term stability of the Aazo monolayer. [, ] This stability makes Aazo a promising candidate for developing reliable and robust integrated photonic devices.

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